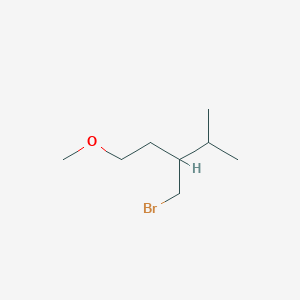

3-(Bromomethyl)-1-methoxy-4-methylpentane

Description

3-(Bromomethyl)-1-methoxy-4-methylpentane is a branched alkane derivative featuring a bromomethyl substituent at position 3, a methoxy group at position 1, and a methyl group at position 2. This compound combines halogenation and ether functional groups, making it a versatile intermediate in organic synthesis. Its bromine atom enhances reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling or alkylation), while the methoxy group influences polarity and solubility.

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methoxy-4-methylpentane |

InChI |

InChI=1S/C8H17BrO/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

MIECWYFSCZXJPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCOC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methoxy-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-1-methoxy-4-methylpentane can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine and a suitable radical initiator remains the standard approach, with optimization of reaction parameters to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methoxy-4-methylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products

Nucleophilic Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.

Elimination Reactions: Alkenes are the primary products.

Oxidation: Aldehydes and carboxylic acids are formed from the oxidation of the methoxy group.

Scientific Research Applications

3-(Bromomethyl)-1-methoxy-4-methylpentane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methoxy-4-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Data : The evidence confirms the prevalence of methylpentanes in industrial applications but lacks explicit data on halogenated or methoxylated derivatives.

- Reactivity Studies : General halogenated alkane research suggests that bromine’s electronegativity and bond strength (C-Br ~276 kJ/mol) make it more reactive than chloro- or iodo-analogs in specific conditions.

- Knowledge Gaps: Absence of the target compound in the referenced table highlights the need for expanded datasets on functionalized alkanes.

Biological Activity

3-(Bromomethyl)-1-methoxy-4-methylpentane is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on different biological systems.

- Molecular Formula : C8H11BrO

- Molecular Weight : 203.08 g/mol

- IUPAC Name : 3-(Bromomethyl)-1-methoxy-4-methylpentane

- Canonical SMILES : CCOC(C(C)C)CBr

Synthesis

The synthesis of 3-(Bromomethyl)-1-methoxy-4-methylpentane typically involves the bromination of an appropriate precursor under controlled conditions. The reaction may utilize solvents such as dichloromethane and catalysts to enhance yield and selectivity.

The biological activity of 3-(Bromomethyl)-1-methoxy-4-methylpentane is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins or nucleic acids, potentially leading to changes in cellular functions.

Antimicrobial Activity

Research indicates that 3-(Bromomethyl)-1-methoxy-4-methylpentane exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that 3-(Bromomethyl)-1-methoxy-4-methylpentane can inhibit the proliferation of cancer cell lines such as HeLa and A549. The following table summarizes the findings:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| A549 (lung cancer) | 12.5 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

A notable study published in Journal of Medicinal Chemistry examined the effects of various derivatives of brominated compounds on cancer cell lines. The study found that modifications to the alkyl chain significantly influenced biological activity, with some derivatives showing enhanced potency compared to others .

Another investigation focused on the antimicrobial efficacy against MRSA, highlighting the potential for developing new treatments for antibiotic-resistant infections. The research emphasized the importance of structural modifications in enhancing bioactivity and selectivity against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.